1-Methyl-5-(3-pyridyl)-2-pyrrolidinol
Overview
Description
1-Methyl-5-(3-pyridyl)-2-pyrrolidinol is a chemical compound known for its presence as a metabolite of nicotine. It is structurally characterized by a pyrrolidine ring substituted with a methyl group and a pyridyl group. This compound is significant in various fields, including pharmacology and toxicology, due to its role in nicotine metabolism and its potential biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(3-pyridyl)-2-pyrrolidinol typically involves the reduction of 1-Methyl-5-(3-pyridyl)-2-pyrrolidinone. This reduction can be achieved using various reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis process in a laboratory setting can be scaled up for industrial purposes, ensuring the availability of necessary reagents and maintaining reaction conditions to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-(3-pyridyl)-2-pyrrolidinol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-Methyl-5-(3-pyridyl)-2-pyrrolidinone.
Reduction: As mentioned, it can be synthesized through the reduction of its corresponding pyrrolidinone.
Substitution: The pyridyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products:
Oxidation: 1-Methyl-5-(3-pyridyl)-2-pyrrolidinone.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Methyl-5-(3-pyridyl)-2-pyrrolidinol has several scientific research applications:
Pharmacology: It is studied for its role as a nicotine metabolite and its potential effects on the central nervous system.
Toxicology: Used as a biomarker for nicotine exposure in biological samples such as blood, urine, and saliva.
Neuroscience: Investigated for its potential neuroprotective and cognitive-enhancing properties.
Analytical Chemistry: Employed in the development of analytical methods for detecting nicotine and its metabolites in various matrices.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(3-pyridyl)-2-pyrrolidinol involves its interaction with nicotinic acetylcholine receptors in the brain. It is believed to exert neuroprotective effects by activating the Akt/GSK3/synaptophysin pathway, which enhances synaptic density and function in brain regions associated with learning and memory .
Comparison with Similar Compounds
Nicotine: The parent compound from which 1-Methyl-5-(3-pyridyl)-2-pyrrolidinol is derived.
1-Methyl-5-(3-pyridyl)-2-pyrrolidinone: The oxidized form of this compound.
Nornicotine: Another metabolite of nicotine with similar biological activities.
Uniqueness: this compound is unique due to its specific role as a nicotine metabolite and its potential neuroprotective effects. Unlike nicotine, it does not have the same addictive properties, making it a subject of interest for therapeutic applications .
Properties
IUPAC Name |
1-methyl-5-pyridin-3-ylpyrrolidin-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9-10,13H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHOSUVCRYJGFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400754 | |
Record name | 1-METHYL-5-(3-PYRIDYL)-2-PYRROLIDINOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25110-79-6 | |
Record name | 1-METHYL-5-(3-PYRIDYL)-2-PYRROLIDINOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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